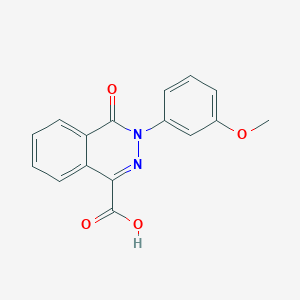![molecular formula C19H25NO2 B11652447 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione: , also known as hexylamino-methylidene-phenylcyclohexane-1,3-dione , is a chemical compound with the following structural formula:
- It contains a cyclohexane ring substituted with a hexylamino group and a phenyl group. The compound’s systematic name reflects its substituents.
- Hexylamino refers to the hexyl (C6H13) group attached to the nitrogen atom.
- This compound may have applications in various fields due to its unique structure.
C19H23NO2
.Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione are not readily available in the literature.
- Industrial production methods are also scarce, suggesting that this compound might not be widely manufactured.
Análisis De Reacciones Químicas
- Without precise synthetic details, we can’t discuss specific reactions. let’s explore potential reactions based on its functional groups:
Oxidation: The phenyl group could undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) might occur.
Substitution: The hexylamino group could participate in substitution reactions.
- Common reagents and conditions would depend on the specific reaction, but typical reagents for these functional groups include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products would vary based on the reaction type.
Aplicaciones Científicas De Investigación
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological systems (e.g., receptors, enzymes).
Medicine: Exploring potential pharmacological properties.
Industry: Assessing its use in materials science or catalysis.
Mecanismo De Acción
- Unfortunately, specific information about the mechanism of action for 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione is not readily available.
- Further research would be needed to understand its effects at the molecular level.
Comparación Con Compuestos Similares
- Similar compounds with hexylamino or phenyl groups could be compared.
Similar Compounds:
Propiedades
Fórmula molecular |
C19H25NO2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(hexyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-8-11-20-14-17-18(21)12-16(13-19(17)22)15-9-6-5-7-10-15/h5-7,9-10,14,16,21H,2-4,8,11-13H2,1H3 |
Clave InChI |
BRDYGIYMMGCGAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B11652369.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)


![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11652431.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)
![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

